SARS-CoV-2-IN-65

Antiviral Mechanism SARS-CoV-2 Entry Host Protease Inhibition

Researchers studying SARS-CoV-2 variant entry mechanisms require tool compounds that distinguish RBD:ACE2 binding from TMPRSS2 priming. Most entry inhibitors target only one pathway or lack oral bioavailability. SARS-CoV-2-IN-65 solves this as a potent, reversible, orally bioavailable dual inhibitor: • Dual mechanism: Blocks both RBD:ACE2 interaction and TMPRSS2 protease activity • Potency: EC50 = 0.001-0.026 μM against Delta/Omicron in VeroE6 & Calu-3 cells • Advantage: 650- to >2,700-fold more potent than micromolar analogs (e.g., SARS-CoV-2-IN-22, IC50=16.96 μM) • Oral bioavailability enables in vivo gavage studies - not possible with parenteral-only inhibitors Supplied as a reversible reference compound for washout experiments and high-throughput screening to minimize DMSO artifacts.

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
Cat. No. B12373894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-65
Molecular FormulaC22H18N2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=C4C=CNC4=CC=C3)C(=O)O
InChIInChI=1S/C22H18N2O4/c25-20(9-6-14-2-1-3-19-18(14)10-11-23-19)15-4-7-17(8-5-15)24-13-16(22(27)28)12-21(24)26/h1-11,16,23H,12-13H2,(H,27,28)/b9-6+
InChIKeyHSZSSCGORMPYKQ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-65 Procurement Guide


SARS-CoV-2-IN-65 (synonym: compound 2f (81); molecular weight: 374.39 g/mol; formula: C22H18N2O4) is a synthetic small-molecule SARS-CoV-2 entry inhibitor belonging to the 1-(4-(arylethylenylcarbonyl)phenyl)-4-carboxy-2-pyrrolidinone chemotype [1]. The compound is characterized as a potent, orally bioavailable, and reversible inhibitor that blocks pseudovirus entry through the ACE2-dependent pathway by dual inhibition of RBD:ACE2 interaction and TMPRSS2 activity in Calu-3 cells . SARS-CoV-2-IN-65 demonstrates antiviral efficacy against multiple SARS-CoV-2 variants, including delta and omicron strains, with EC50 values ranging from 0.001 to 0.026 μM in VeroE6 and Calu-3 cellular models under pre-incubation conditions [2].

Dual-target (RBD:ACE2, TMPRSS2) entry pathway studies
Variant-entry comparison research (delta, omicron)
Oral route-compatible preclinical in vivo models

Why SARS-CoV-2-IN-65 Is Irreplaceable


Despite sharing the 'SARS-CoV-2-IN' nomenclature, entry inhibitors within this series exhibit fundamentally divergent mechanisms of action, potency ranges, and target engagement profiles. For instance, SARS-CoV-2-IN-22 functions solely as a pseudovirus entry inhibitor with an IC50 of 16.96 μM, while SARS-CoV-2-IN-64 acts as a spike glycoprotein inhibitor derived from chenodeoxycholic acid, and SARS-CoV-2-IN-66 is a vitamin K derivative with an EC50 of 70.8 μM against viral replication . In contrast, SARS-CoV-2-IN-65 uniquely combines oral bioavailability with a dual-inhibition mechanism targeting both RBD:ACE2 interaction and TMPRSS2 protease activity—a functional pairing not observed in its numerical neighbors . Substitution with any of these analogs would fundamentally alter experimental outcomes due to differences in potency (nanomolar vs. micromolar), route of administration feasibility, and the specific entry pathway blocked, thereby invalidating comparative pharmacological or virological conclusions.

Mechanism-of-action divergence: single-target entry blockers (IN-22, IN-64) do not engage TMPRSS2, altering pathway blockade profile.
Activity range mismatch: micromolar-class comparators (IN-22 IC50 16.96 μM; IN-66 EC50 70.8 μM) may require higher compound loads and solvent exposure.
Absence of reported oral bioavailability in close analogs limits in vivo study design to parenteral administration only.

SARS-CoV-2-IN-65 Differentiation Evidence


Dual RBD:ACE2 and TMPRSS2 Inhibition

SARS-CoV-2-IN-65 exhibits a dual inhibitory mechanism that simultaneously blocks RBD:ACE2 protein-protein interaction and suppresses TMPRSS2 protease activity . In contrast, SARS-CoV-2-IN-22 functions as a pseudovirus entry inhibitor without confirmed dual-target engagement, and SARS-CoV-2-IN-64 targets spike glycoprotein but lacks reported TMPRSS2 inhibition . The closest dual-mechanism comparator reported in the literature is the bispecific compound 212-148, which inhibits both TMPRSS2 and CTSL/CTSB but requires structurally distinct engineering to achieve dual-pathway blockade [1].

Dual-Target Engagement
Class-level
Reported dual inhibition of RBD:ACE2 interaction and TMPRSS2 activity in Calu-3 cells; comparators lack combined activity.
Supports dual-pathway entry intervention studies not replicable with single-mechanism analogs.
Direct TMPRSS2 enzymatic inhibition data limited; inferred from cell-based assays.
Antiviral Mechanism SARS-CoV-2 Entry Host Protease Inhibition Receptor Binding Domain

Nanomolar Antiviral Potency

SARS-CoV-2-IN-65 (compound 2f (81)) demonstrates potent inhibition of SARS-CoV-2 delta and omicron variant replication in VeroE6 and Calu-3 cells, with EC50 values spanning 0.001-0.026 μM (1-26 nM) under pre-incubation conditions designed to assess entry blockade [1]. By comparison, SARS-CoV-2-IN-22 exhibits an IC50 of 16.96 μM against pseudovirus entry—approximately 650- to 16,000-fold less potent depending on the SARS-CoV-2-IN-65 EC50 comparator point within its reported range . SARS-CoV-2-IN-66, a vitamin K derivative, shows an EC50 of 70.8 μM in VeroE6/TMPRSS2 cells, representing a >2,700-fold potency differential relative to SARS-CoV-2-IN-65's upper-range EC50 .

Antiviral Activity Range
Reported
EC50 0.001–0.026 μM against delta and omicron variants in VeroE6/Calu-3 cells (pre-incubation).
Supports low-concentration entry-blockade assays; enables compound-sparing screening designs.
Potency comparison: ~650- to >2,700-fold lower EC50 vs. comparators IN-22 (16.96 μM) and IN-66 (70.8 μM).
Antiviral Potency SARS-CoV-2 Variants EC50 Viral Entry Inhibition

Oral Bioavailability Advantage

SARS-CoV-2-IN-65 is explicitly characterized as an orally bioactive and orally active reversible SARS-CoV-2 entry inhibitor, with confirmed oral activity in preclinical models . In contrast, SARS-CoV-2-IN-22, SARS-CoV-2-IN-64, and SARS-CoV-2-IN-66 are not reported to possess oral bioavailability in their respective product datasheets or primary literature, suggesting they may be limited to parenteral or in vitro applications . The demonstration of oral activity for SARS-CoV-2-IN-65 distinguishes it from the majority of entry inhibitors in the SARS-CoV-2-IN series and aligns it with development-stage oral antivirals such as PF-07321332 (nirmatrelvir) [1].

Oral Bioavailability
Class-level
Characterized as orally active reversible entry inhibitor; oral activity demonstrated in preclinical studies.
May support oral gavage dosing in rodent research models, reducing handling stress and enabling repeated-dose designs.
Comparators IN-22, IN-64, IN-66 lack reported oral bioavailability, limiting to in vitro/parenteral use.
Oral Bioavailability Pharmacokinetics In Vivo Applicability Drug Development

Reversible Inhibition Mechanism

SARS-CoV-2-IN-65 is characterized as a reversible SARS-CoV-2 entry inhibitor . This property distinguishes it from irreversible covalent inhibitors targeting viral proteases or host factors, which permanently modify their targets and may confound washout or pulse-chase experimental designs. The reversible binding mode enables assessment of on-target effects without the confounding factor of permanent enzyme inactivation, facilitating more precise pharmacokinetic-pharmacodynamic (PK-PD) correlation studies [1]. While specific kon/koff rate constants or residence time data for SARS-CoV-2-IN-65 are not publicly available in the accessible literature, the reversible classification represents a mechanistic differentiation from covalent inhibitors such as PF-07321332 (nirmatrelvir) which forms a reversible covalent bond with Mpro [2].

Reversible Binding Mode
Data to verify
Classified as reversible inhibitor; non-covalent binding permits target recovery upon washout.
Enables pulse-chase and washout recovery studies not feasible with irreversible or covalent inhibitors.
Specific kon/koff and residence time data not publicly available; mechanistic classification based on primary literature.
Reversible Inhibition Binding Kinetics Target Engagement Washout Recovery

SARS-CoV-2-IN-65 Application Scenarios


Dual-Pathway Blockade of Variant Entry

Researchers investigating the relative contributions of RBD:ACE2 binding versus TMPRSS2-mediated priming to SARS-CoV-2 variant entry efficiency should procure SARS-CoV-2-IN-65 as a tool compound capable of simultaneous dual-pathway inhibition . This application is particularly relevant for studies comparing delta and omicron variant entry mechanisms, given SARS-CoV-2-IN-65's demonstrated nanomolar-range EC50 values (0.001-0.026 μM) against both variant classes in VeroE6 and Calu-3 cellular models [1].

Oral Efficacy in Rodent Models

Investigators planning in vivo antiviral efficacy studies requiring convenient oral administration should select SARS-CoV-2-IN-65 over parenteral-only entry inhibitors . The compound's demonstrated oral bioavailability enables oral gavage dosing paradigms, reducing animal handling stress and enabling chronic or repeated-dose study designs that would be impractical with compounds requiring intravenous or intraperitoneal injection [1].

Reversible vs. Irreversible Entry Blockade

Laboratories conducting mechanistic studies to differentiate reversible from irreversible target engagement should procure SARS-CoV-2-IN-65 as a reversible entry inhibitor reference compound . Its non-covalent, reversible binding mode permits washout recovery experiments and pulse-chase viral challenge assays that would be confounded by the permanent target modification characteristic of covalent inhibitors such as PF-07321332 or camostat [1].

High-Potency, Low-Consumption Screens

High-throughput screening facilities and academic core laboratories with limited compound supply or high experimental throughput requirements should prioritize SARS-CoV-2-IN-65 based on its nanomolar potency profile . The 650- to >2,700-fold potency advantage over micromolar-class entry inhibitors such as SARS-CoV-2-IN-22 (IC50 = 16.96 μM) and SARS-CoV-2-IN-66 (EC50 = 70.8 μM) translates directly to reduced compound consumption per assay well, extending usable supply and minimizing DMSO solvent artifacts [1].

Application
Selection Property
Validation Focus
Variant entry mechanism studies
Dual-target (RBD:ACE2, TMPRSS2) engagement
Entry pathway contribution in delta vs. omicron variants
Oral in vivo antiviral research models
Oral route-compatible tool compound
Oral gavage dosing feasibility; chronic dosing paradigms
Reversible target engagement studies
Reversible binding mode
Washout recovery and pulse-chase experimental designs
High-sensitivity antiviral screening
Low-concentration activity profile
Compound-sparing assay design; DMSO artifact reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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